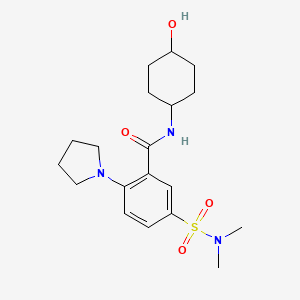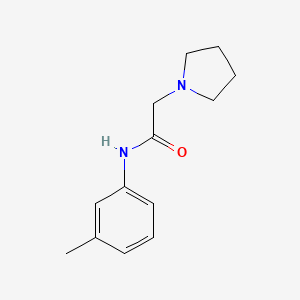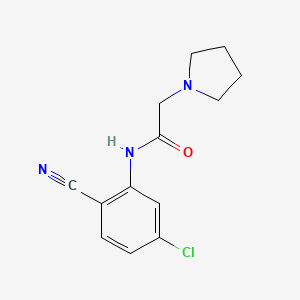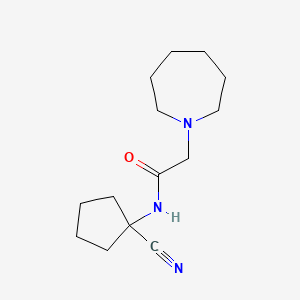
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promise in various fields, including cancer research and drug discovery.
作用機序
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide works by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the activity of specific signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment option for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide in lab experiments is its specificity. It targets specific enzymes and proteins, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide in scientific research. One area of research is the development of this compound-based therapies for cancer treatment. Researchers are also exploring the use of this compound in the development of new drugs for various diseases, including inflammatory diseases and neurodegenerative diseases. Additionally, there is ongoing research into the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-hydroxycyclohexanone with 2-amino-5-dimethylsulfamoylbenzoic acid, which results in the formation of N-(4-hydroxycyclohexyl)-2-(2-amino-5-dimethylsulfamoylphenyl)acetamide. This compound is then reacted with pyrrolidine to obtain the final product, this compound.
科学的研究の応用
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is cancer treatment. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It works by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-21(2)27(25,26)16-9-10-18(22-11-3-4-12-22)17(13-16)19(24)20-14-5-7-15(23)8-6-14/h9-10,13-15,23H,3-8,11-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQESNNRVSGAZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)




![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)

![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)